molecular formula C48H44N2 B14571039 Benzenamine, 4,4'-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- CAS No. 61526-95-2

Benzenamine, 4,4'-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)-

Cat. No.: B14571039
CAS No.: 61526-95-2
M. Wt: 648.9 g/mol
InChI Key: ABXTYDGWJJUHGM-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of benzenamine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- involves interactions with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The aromatic rings may also participate in π-π interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Similar in structure but with different substituents on the aromatic rings.

    Benzenamine, 4,4’-(1,2-ethanediyl)bis-: Contains an ethylene bridge instead of a phenylethylidene group.

    1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Features long alkyl chains instead of aromatic substituents.

Uniqueness

Benzenamine, 4,4’-(1-phenylethylidene)bis[N,N-bis(4-methylphenyl)- is unique due to its specific arrangement of aromatic rings and amine groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.

Properties

CAS No.

61526-95-2

Molecular Formula

C48H44N2

Molecular Weight

648.9 g/mol

IUPAC Name

4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1-phenylethyl]phenyl]-N-(4-methylphenyl)aniline

InChI

InChI=1S/C48H44N2/c1-35-11-23-42(24-12-35)49(43-25-13-36(2)14-26-43)46-31-19-40(20-32-46)48(5,39-9-7-6-8-10-39)41-21-33-47(34-22-41)50(44-27-15-37(3)16-28-44)45-29-17-38(4)18-30-45/h6-34H,1-5H3

InChI Key

ABXTYDGWJJUHGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C

Origin of Product

United States

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